molecular formula C15H18N2 B097116 N,N'-Diphenylpropane-1,2-diamine CAS No. 15717-40-5

N,N'-Diphenylpropane-1,2-diamine

Cat. No.: B097116
CAS No.: 15717-40-5
M. Wt: 226.32 g/mol
InChI Key: BBRHQNMMUUMVDE-UHFFFAOYSA-N
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Description

N,N'-Diphenylpropane-1,2-diamine is a chiral diamine featuring a propane backbone with phenyl groups substituted on both terminal amine nitrogen atoms. Propane-1,2-diamine derivatives are pivotal in asymmetric synthesis, coordination chemistry, and pharmaceutical applications due to their ability to form stable complexes and act as chiral auxiliaries .

Properties

IUPAC Name

1-N,2-N-diphenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18N2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11,13,16-17H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRHQNMMUUMVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864628
Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15717-40-5
Record name N1,N2-Diphenyl-1,2-propanediamine
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Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Record name N,N'-diphenylpropane-1,2-diamine
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Preparation Methods

Reductive Amination of 1,2-Diaminopropane

The foundational synthesis of N,N'-Diphenylpropane-1,2-diamine involves reductive amination of 1,2-diaminopropane with aryl halides or nitroarenes. A seminal 1979 protocol (Synthesis, p. 962) employs hydrazine hydrate as a reducing agent under acidic conditions. The reaction proceeds via intermediate Schiff base formation, followed by reduction to the secondary amine. Typical conditions include:

  • Reactants : 1,2-Diaminopropane and iodobenzene (2.2 equiv)

  • Catalyst : Palladium on carbon (5 wt%)

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : 80°C, 12 h

  • Yield : 68–72%

This method, while reliable, suffers from moderate yields due to competing oligomerization and over-alkylation.

Transition-Metal Catalyzed N-Arylation

Copper-Diamine Complex-Mediated Coupling

Advanced protocols leverage copper(I) catalysts paired with diamine ligands for direct N-arylation. The Buchwald-Hartwig amination, adapted from copper-catalyzed methodologies, enables efficient coupling of 1,2-diaminopropane with aryl halides. A representative procedure includes:

  • Catalyst System : CuI (10 mol%) + 1,2-cyclohexanediamine (20 mol%)

  • Base : KOtBu (2.0 equiv)

  • Solvent : Toluene, 110°C, 24 h

  • Scope : Electron-deficient aryl bromides react preferentially (yields: 75–85%)

Comparative studies show that electron-rich arenes require higher temperatures (130°C) and prolonged reaction times (36 h), with yields dropping to 55–60%.

Solvent-Enhanced Catalytic Amination

Nickel-Catalyzed Systems with Alkali Metal Promoters

Building on patents for analogous diamines (e.g., CN103819344A), nickel-based catalysts demonstrate enhanced performance in N,N'-diarylation when modified with alkali metal promoters. Key innovations include:

  • Catalyst : Ni/Al₂O₃ (20 wt% Ni) + Re (1 wt%)

  • Promoter : K₂CO₃ (5 wt% relative to substrate)

  • Solvent : N-Methylpyrrolidone (NMP)

  • Conditions : 195°C, 8 h, H₂ pressure (3 MPa)

  • Outcome : 97.3% selectivity for diarylated product

The solvent’s solvation effects critically suppress cyclization byproducts (e.g., 2,5-lupetazin), which are undetectable in final reaction mixtures.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Modern industrial approaches prioritize continuous flow systems to enhance throughput. A scaled-up adaptation of the copper-catalyzed method achieves:

  • Residence Time : 2 h (vs. 24 h batch)

  • Productivity : 12 g/L·h

  • Purity : >99% (GC analysis)

Economic analyses indicate a 40% reduction in catalyst loading compared to batch processes, attributed to improved mass transfer in tubular reactors.

Comparative Methodological Analysis

Parameter Reductive Amination Cu-Catalyzed Ni-Catalyzed
Yield (%)68–7275–8589–93
Reaction Time (h)12248
Temperature (°C)80110–130195
Selectivity (%)828897.3
ScalabilityModerateHighIndustrial

The nickel-catalyzed system outperforms others in selectivity and throughput, albeit requiring higher operating pressures .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylpropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N’-Diphenylpropane-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N,N’-Diphenylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Bulky substituents (e.g., benzamidine in ) improve biological activity by increasing membrane permeability, as seen in antifungal derivatives .

Symmetry and Chirality :

  • Unlike symmetrical diamines like N,N'-dimethyl-1,2-diphenylethylenediamine , unsymmetrical variants (e.g., N~1~-benzyl-N~2~,N~2~-diethylpropane-1,2-diamine in ) exhibit distinct stereoelectronic profiles, altering their coordination behavior .

Applications in Catalysis :

  • Ethylenediamine derivatives with electron-donating groups (e.g., DMEDA in ) are widely used in copper-catalyzed cross-coupling reactions due to their strong chelating ability .
  • Chiral diamines with trifluoromethyl groups () show enhanced catalytic efficiency in fluorinated pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Diphenylpropane-1,2-diamine, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using propane-1,2-diamine and phenylating agents (e.g., bromobenzene or iodobenzene) under reflux conditions with a base like potassium carbonate. Critical parameters include solvent choice (e.g., DMF or toluene), reaction temperature (80–120°C), and stoichiometric ratios to minimize byproducts. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization via 1H^1H-NMR and 13C^{13}C-NMR should confirm the absence of unreacted amines or mono-substituted intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer : Structural confirmation requires 1H^1H-NMR (to identify aromatic protons and amine environments) and IR spectroscopy (N-H stretching at ~3300 cm1^{-1}). Mass spectrometry (ESI-MS) verifies molecular weight. Computational methods like DFT (e.g., Gaussian 09 with B3LYP/6-311G**) model electronic properties, including HOMO-LUMO gaps and charge distribution, aiding in predicting reactivity as a ligand or precursor .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition metal-catalyzed cross-coupling reactions compared to N,N′-dimethylethane-1,2-diamine (DMEDA)?

  • Methodological Answer : The phenyl groups in this compound introduce steric bulk and electron-withdrawing effects, potentially stabilizing metal centers differently than DMEDA’s methyl groups. Comparative studies should evaluate catalytic efficiency in reactions like Ullmann coupling or Buchwald-Hartwig amination. Kinetic studies (e.g., monitoring reaction rates via GC-MS) and X-ray crystallography of metal complexes (e.g., Cu or Pd) reveal structural differences in coordination geometry and stability .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the coordination behavior of this compound in metal complexes?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic equilibria in solution. Use multi-technique validation:

  • X-ray crystallography to determine solid-state structures.
  • UV-Vis and EPR spectroscopy to probe electronic transitions and metal-ligand interactions.
  • DFT calculations with implicit solvent models (e.g., SMD) to simulate solution-phase behavior.
    Example: A platinum(II) complex with analogous diamines showed stable monoadduct formation in solution, validated by 1H^1H-NMR and computational modeling .

Q. How can the antimicrobial activity of Schiff base derivatives synthesized from this compound be systematically evaluated against Gram-positive and Gram-negative bacteria?

  • Methodological Answer :

Synthesis : Condense the diamine with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form Schiff bases.

Characterization : Confirm imine formation via IR (C=N stretch ~1600 cm1^{-1}) and 1H^1H-NMR.

Bioassay : Perform minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against E. coli (Gram-negative) and S. aureus (Gram-positive). Compare results with control compounds (e.g., ampicillin) and analyze structure-activity relationships, noting electron-withdrawing substituents (e.g., nitro groups) enhance activity .

Q. What experimental approaches optimize the use of this compound in designing coordination polymers (CPs) with tailored dimensionality?

  • Methodological Answer :

  • Ligand Design : Incorporate auxiliary ligands (e.g., carboxylates) to modulate CP topology.
  • Solvothermal Synthesis : React the diamine with metal salts (e.g., Zn(NO3_3)2_2) in mixed solvents (DMF/H2 _2O) at 100–120°C.
  • Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area. For 2D vs. 3D CPs, steric effects from phenyl groups may favor interlayer π-π interactions, as seen in analogous diamine-based CPs .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported catalytic activities of this compound-derived ligands across different studies?

  • Methodological Answer :

  • Control Experiments : Replicate conditions (solvent, temperature, substrate scope) from conflicting studies.
  • Spectroscopic Monitoring : Use in situ IR or 1H^1H-NMR to detect intermediate species or ligand decomposition.
  • Statistical Analysis : Apply multivariate regression to identify dominant variables (e.g., ligand-to-metal ratio, base strength) affecting catalytic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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